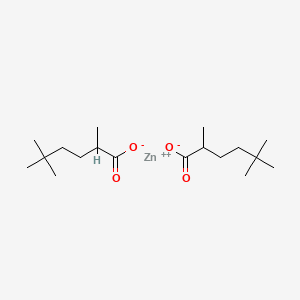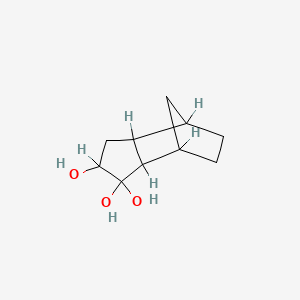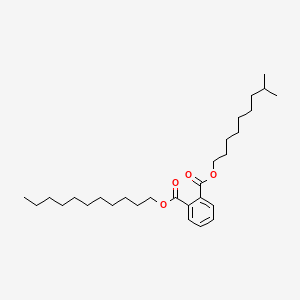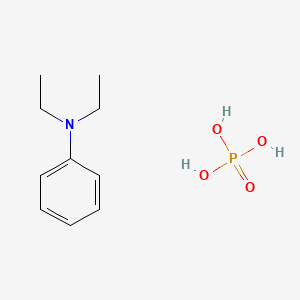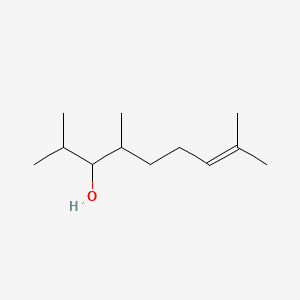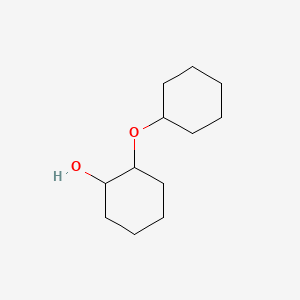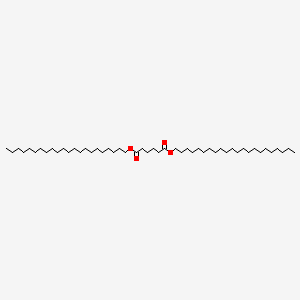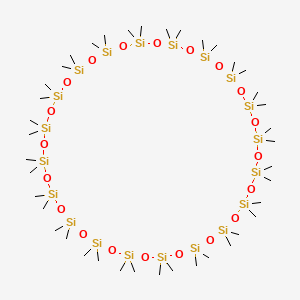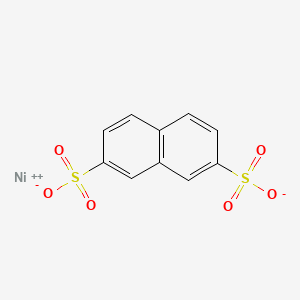
naphthalene-2,7-disulfonate;nickel(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-2,7-disulfonate;nickel(2+) is a coordination compound where nickel(2+) is complexed with naphthalene-2,7-disulfonate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of naphthalene-2,7-disulfonate typically involves the sulfonation of naphthalene with concentrated sulfuric acid. The process includes the following steps :
Sulfonation: Naphthalene is reacted with concentrated sulfuric acid at elevated temperatures to introduce sulfonic acid groups at the 2 and 7 positions.
Neutralization: The resulting naphthalene-2,7-disulfonic acid is neutralized with a suitable base, such as sodium hydroxide, to form the disodium salt.
Complexation: The disodium salt of naphthalene-2,7-disulfonate is then reacted with a nickel(2+) salt, such as nickel(2+) sulfate, under controlled conditions to form the desired coordination compound.
Industrial Production Methods
Industrial production methods for naphthalene-2,7-disulfonate;nickel(2+) involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous reactors for sulfonation and automated systems for neutralization and complexation to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene-2,7-disulfonate;nickel(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nickel(2+) to nickel(0) or other lower oxidation states.
Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce nickel(0) complexes .
Applications De Recherche Scientifique
Naphthalene-2,7-disulfonate;nickel(2+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Material Science: The compound is studied for its potential in creating novel materials with unique electronic and optical properties.
Coordination Chemistry: Researchers explore its coordination behavior with different ligands to understand its structural and electronic properties.
Environmental Chemistry: It is used in studies related to the removal of heavy metals from wastewater due to its ability to form stable complexes with metal ions.
Mécanisme D'action
The mechanism of action of naphthalene-2,7-disulfonate;nickel(2+) involves its ability to form coordination complexes with various ligands. The nickel(2+) ion acts as a central metal ion, coordinating with the sulfonate groups of naphthalene-2,7-disulfonate and other ligands. This coordination can influence the electronic properties of the compound, making it useful in catalysis and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,5-disulfonate;nickel(2+): Similar to naphthalene-2,7-disulfonate;nickel(2+), but with sulfonate groups at the 1 and 5 positions.
Naphthalene-2-sulfonate;nickel(2+): Contains only one sulfonate group at the 2 position.
Naphthalene-1-sulfonate;nickel(2+): Contains only one sulfonate group at the 1 position.
Uniqueness
Naphthalene-2,7-disulfonate;nickel(2+) is unique due to the specific positioning of the sulfonate groups, which can influence its coordination behavior and reactivity. This positioning allows for the formation of more stable and diverse coordination complexes compared to its analogs .
Propriétés
Numéro CAS |
72319-19-8 |
|---|---|
Formule moléculaire |
C10H6NiO6S2 |
Poids moléculaire |
345.0 g/mol |
Nom IUPAC |
naphthalene-2,7-disulfonate;nickel(2+) |
InChI |
InChI=1S/C10H8O6S2.Ni/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+2/p-2 |
Clé InChI |
WKQJGLOSRJVIQB-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


